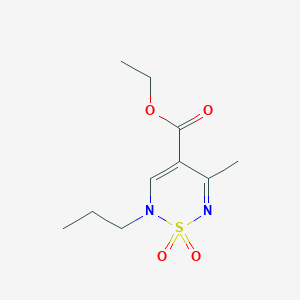![molecular formula C12H19N3O2S2 B6471332 N-[1-(5-methyl-1,3-thiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2640976-60-7](/img/structure/B6471332.png)
N-[1-(5-methyl-1,3-thiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(5-methyl-1,3-thiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a complex organic compound featuring a thiazole ring, a piperidine ring, and a cyclopropanesulfonamide group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-methyl-1,3-thiazol-2-amine and cyclopropanesulfonyl chloride.
Reaction Steps:
Conditions: The reactions are usually carried out in anhydrous conditions using a suitable solvent like dichloromethane, and a base such as triethylamine is often employed to neutralize the by-products.
Industrial Production Methods:
Scale-Up: The synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or alcohols can replace the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA, and solvent systems like acetonitrile.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran (THF).
Substitution: Amines or alcohols in the presence of a base, often using solvents like dichloromethane.
Major Products Formed:
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Amine derivatives or alcohols.
Substitution Products: Amides, esters, or ethers.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: The compound is used in the synthesis of advanced materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which N-[1-(5-methyl-1,3-thiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
N-(5-methyl-1,3-thiazol-2-yl)acetamide: A related thiazole derivative with potential biological activity.
N-(4-methyl-1,3-thiazol-2-yl)acetamide: Another thiazole derivative with similar structural features.
N-(5-methyl-1,3-thiazol-2-yl)benzamide: A benzamide derivative with thiazole functionality.
Uniqueness: N-[1-(5-methyl-1,3-thiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide stands out due to its unique combination of functional groups, which can lead to distinct biological and chemical properties compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in drug development, material science, and other fields.
Propiedades
IUPAC Name |
N-[1-(5-methyl-1,3-thiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S2/c1-9-7-13-12(18-9)15-6-2-3-10(8-15)14-19(16,17)11-4-5-11/h7,10-11,14H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRBEAGCIJCHIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)N2CCCC(C2)NS(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[1-(6-methoxypyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6471259.png)
![2-(methylsulfanyl)-4-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B6471264.png)
![N-[1-(3-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6471272.png)
![N-[1-(4-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6471276.png)
![4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471293.png)
![4-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471312.png)
![4-{1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471318.png)

![4-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471326.png)
![4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471339.png)
![4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471359.png)
![1-cyclobutyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B6471362.png)
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)oxane-4-carboxamide](/img/structure/B6471363.png)
![2-cyclopropyl-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B6471369.png)
